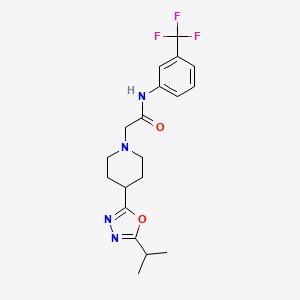

2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

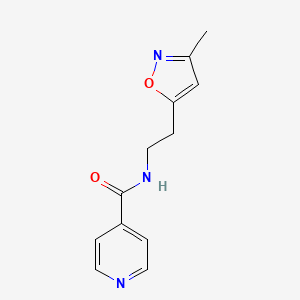

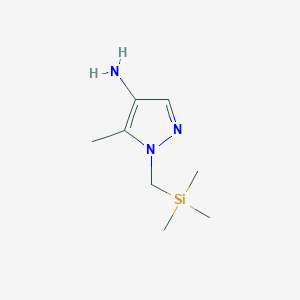

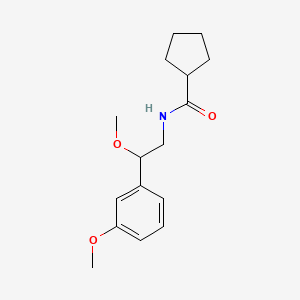

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Antibacterial Activity

N-Substituted Derivatives Synthesis : A study by Khalid et al. (2016) explored the synthesis of N-substituted derivatives of a similar compound, highlighting its potential in antibacterial applications. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria Khalid et al., 2016.

Antimicrobial Evaluation : Another study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. Their evaluation indicated moderate inhibitors, particularly against Gram-negative bacterial strains Iqbal et al., 2017.

Pharmacological Potential

Pharmacological Evaluation : Nafeesa et al. (2017) designed and synthesized N-substituted derivatives with multifunctional moieties. These compounds demonstrated antibacterial and anti-enzymatic potential, with some exhibiting good inhibition against Gram-negative bacterial strains Nafeesa et al., 2017.

Antimicrobial and Hemolytic Activity : Gul et al. (2017) prepared 2,5-disubstituted 1,3,4-oxadiazole compounds, exhibiting significant antimicrobial activity against selected microbial species and demonstrating less toxicity, which is crucial for biological applications Gul et al., 2017.

Novel Fluorescence-Tagged Ligands : Research by Amon et al. (2007) involved the synthesis of different (3‐phenoxypropyl)piperidine derivatives, showing high histamine H3 receptor affinities. This indicates the potential for the development of tools for understanding binding sites on receptors Amon et al., 2007.

Chemical Synthesis and Structural Analysis

Regioselective Epoxide Ring Opening : Hou et al. (2017) presented a stereospecific scale-up synthesis involving regioselective and stereospecific epoxide ring-opening reactions, relevant for the chemical synthesis of complex molecules Hou et al., 2017.

NMR Study of a Novel Derivative : Ying-jun (2012) conducted an NMR study of a novel 1,3,4-oxadiazole derivative, crucial for understanding the structural aspects of similar compounds Ying-jun, 2012.

Synthesis of Antimicrobial Agents : Parikh and Joshi (2014) synthesized a series of derivatives, assessing their antimicrobial properties. The study contributes to understanding the structure-activity relationship in such compounds Parikh & Joshi, 2014.

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.

properties

IUPAC Name |

2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N4O2/c1-12(2)17-24-25-18(28-17)13-6-8-26(9-7-13)11-16(27)23-15-5-3-4-14(10-15)19(20,21)22/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDUBMTZBILZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)

![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)

![2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2668470.png)